molecular formula C21H14Cl2N4O4S B5316913 [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

[4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

Cat. No.: B5316913
M. Wt: 489.3 g/mol
InChI Key: PPBCGEYLVWDCPG-DUIHUKNUSA-N
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Description

The compound [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core, a methoxyphenyl group, and a dichlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative reacts with the thiadiazolo[3,2-a]pyrimidine core.

    Attachment of the Dichlorobenzoate Moiety: The final step involves the esterification of the intermediate compound with 2,4-dichlorobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and dichlorobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

[4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzoate
  • [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate

Uniqueness

The uniqueness of [4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(Z)-(5-imino-2-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O4S/c1-10-26-27-18(24)14(19(28)25-21(27)32-10)7-11-3-6-16(17(8-11)30-2)31-20(29)13-5-4-12(22)9-15(13)23/h3-9,24H,1-2H3/b14-7-,24-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBCGEYLVWDCPG-DUIHUKNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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